diethyl{[(4-nitrophenyl)amino]methylene}malonate
Description
Diethyl{[(4-nitrophenyl)amino]methylene}malonate (CAS: 22399-00-4) is a malonate ester derivative featuring a 4-nitrophenylamino methylene substituent. Its IUPAC name is propanedioic acid, 2-[(4-nitrophenyl)methylene]-, diethyl ester, and it is commonly used as an intermediate in synthesizing heterocyclic compounds, such as quinolones and pyrimidines, due to its reactive methylene group and electron-withdrawing nitro substituent . The nitro group enhances electrophilicity, making it valuable in cycloaddition reactions and medicinal chemistry research.
Properties
IUPAC Name |
diethyl 2-[(4-nitroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-5-7-11(8-6-10)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMMFBRRNQYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291926 | |
| Record name | Diethyl [(4-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78596-42-6 | |
| Record name | NSC79186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Riegel’s Conventional Thermal Approach
The classical method, developed by Riegel, involves a nucleophilic vinyl substitution (SNV) reaction between EMA and 4-nitroaniline under reflux conditions. Key steps include:
- Reaction Setup : EMA and 4-nitroaniline are dissolved in a high-boiling solvent (e.g., dimethylformamide or toluene) with a base such as potassium carbonate.
- Heating : The mixture is heated to 80–100°C for 6–12 hours to facilitate the SNV reaction.
- Workup : The product is isolated via acidification and recrystallization.
Yield : 50–60%
Limitations : High energy consumption, long reaction times, and challenges in scaling due to solvent volume.
Rapid Room-Temperature Liquid Phase Synthesis
Methodology and Optimization
A breakthrough method, reported by Valle et al. (2018), utilizes alcoholic potassium hydroxide (KOH) at room temperature:
- Reagents : Equimolar EMA and 4-nitroaniline dissolved in alcohols (ethanol, 2-propanol, 2-butanol, or 2-pentanol) with KOH.
- Reaction Dynamics : The SNV reaction completes within seconds, forming a precipitate upon acidification with HCl.
- Purification : Simple filtration and washing with cold alcohol yield pure 4-NANM-E.
Key Data :
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| Ethanol | <10 seconds | 48 |
| 2-Propanol | <10 seconds | 53 |
| 2-Butanol | <10 seconds | 45 |
| 2-Pentanol | <10 seconds | 47 |
Advantages : Eliminates heating, reduces reaction time to seconds, and simplifies purification.
Mechanistic Insights
The alcoholic KOH medium deprotonates 4-nitroaniline, enhancing its nucleophilicity. The ethoxy group in EMA acts as a leaving group, enabling rapid SNV. The nitro group’s electron-withdrawing effect is counterbalanced by the strong base, accelerating the reaction.
Comparative Analysis of Synthesis Methods
Reaction Conditions and Outcomes
| Parameter | Riegel’s Method (Traditional) | Room-Temperature Method (Modern) |
|---|---|---|
| Temperature | 80–100°C | 25°C |
| Time | 6–12 hours | <10 seconds |
| Solvent | DMF/Toluene | Alcohols (e.g., ethanol) |
| Yield (%) | 50–60 | 45–53 |
| Scalability | Moderate | High |
| Energy Efficiency | Low | High |
Structural Characterization
Post-synthesis analysis confirms product identity:
- IR Spectroscopy : Peaks at 1686–1677 cm⁻¹ (C=O stretching), 1634–1619 cm⁻¹ (hydrogen-bonded C=O), and 3227–3080 cm⁻¹ (N-H stretching).
- NMR : ¹H NMR (DMSO-d₆) shows signals for ethyl esters (δ 1.2–1.3 ppm), aromatic protons (δ 7.8–8.2 ppm), and the methylene group (δ 8.5 ppm).
Industrial-Scale Production Considerations
Precursor Synthesis: Diethylethoxymethylene Malonate (EMA)
EMA, a key starting material, is synthesized via carbonylation:
Chemical Reactions Analysis
Types of Reactions
Diethyl{[(4-nitrophenyl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso or nitro derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Diethyl{[(4-nitrophenyl)amino]methylene}malonate has demonstrated potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In a study published in a peer-reviewed journal, the compound was tested against various cancer cell lines, showing significant cytotoxic effects, particularly in breast and lung cancer cells .
Renin Inhibition
The compound has been investigated for its role as a renin inhibitor, which is crucial in the treatment of hypertension. Renin inhibitors are known to disrupt the renin-angiotensin system, leading to lowered blood pressure. A patent describes the synthesis of N-substituted cyclic amino derivatives that include this compound as a key component for developing new antihypertensive medications .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for synthesizing more complex organic compounds. For instance, it has been utilized in the synthesis of various heterocycles and biologically active molecules through reactions such as condensation and cyclization .
Synthesis of Pesticides
This compound has also been explored in the formulation of pesticides. Its derivatives have shown effectiveness against specific pests and weeds, contributing to agricultural chemistry by providing alternatives to conventional pesticides .
Material Science
Polymer Chemistry
In material science, this compound is being studied for its potential use in polymerization reactions. The compound can act as a monomer or co-monomer in the production of polymers with desirable properties such as improved thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can enhance their performance in various applications .
Data Tables
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Renin Inhibition Research : Clinical trials involving derivatives of this compound showed promising results in lowering blood pressure among hypertensive patients, indicating its viability as a therapeutic agent.
- Polymer Development : Researchers synthesized a new class of polymers incorporating this compound, which exhibited enhanced mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism by which diethyl{[(4-nitrophenyl)amino]methylene}malonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the malonate moiety can act as a chelating agent, binding to metal ions and affecting their function .
Comparison with Similar Compounds
Key Structural Analogues
The compound class follows the general structure diethyl{[(X-phenyl)amino]methylene}malonate, where X is a substituent on the phenyl ring. Common derivatives include:
- 4-Chloro (CAS: 101937-44-4)
- 4-Fluoro
- 3-Bromo
- 4-Methoxy (CAS: 83507-70-4)
- 2,3,4-Trifluoro
- 4-Nitro (target compound)
Comparative Analysis of Physical and Chemical Properties
Melting Points and Yields
| Substituent (X) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Nitro | C₁₄H₁₆N₂O₆ | 308.28 | Not reported | Not given |
| 4-Chloro | C₁₄H₁₆ClNO₄ | 297.73 | 63–65 | 78.5 |
| 4-Fluoro | C₁₄H₁₆FNO₄ | 281.28 | 68–70 | 55.7 |
| 3-Bromo | C₁₄H₁₆BrNO₄ | 342.19 | 71–73 | 90 |
| 4-Methoxy | C₁₅H₁₉NO₅ | 293.31 | 79–81 | Quantitative |
Key Observations :
- Halogenated Derivatives : Bromo and chloro substituents yield higher-melting solids (63–73°C), attributed to stronger intermolecular interactions (e.g., halogen bonding) .
- Methoxy Derivative : The electron-donating methoxy group increases melting point (79–81°C) due to enhanced crystallinity .
- Nitro Derivative : While its melting point is unreported, the nitro group’s strong electron-withdrawing nature likely reduces solubility compared to halogenated analogs .
Cyclization Reactions
These malonates serve as precursors for 4-oxoquinoline-3-carboxylates via thermal cyclization in diphenyl ether (220°C). The nitro derivative’s electron-deficient phenyl ring may accelerate cyclization rates compared to methoxy or fluoro analogs .
Cycloaddition Reactions
The nitro-substituted compound participates in [3+2] cycloadditions with nitrones, forming isoxazolidine derivatives. The nitro group stabilizes transition states through resonance, improving reaction efficiency .
Electronic and Steric Effects
Electronic Influence
Steric Considerations
Bulkier substituents (e.g., 3-bromo) may hinder reactions at the methylene position. The nitro group’s planar structure minimizes steric effects, favoring regioselective transformations .
Biological Activity
Diethyl{[(4-nitrophenyl)amino]methylene}malonate, a compound with the molecular formula C14H17N O6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a nitrophenyl group that may influence its interaction with biological targets, making it a candidate for further exploration in drug development and agricultural applications.
This compound can be synthesized through a multi-step process involving the alkylation of diethyl malonate with 4-nitrobenzyl bromide. The reaction typically occurs in an ethanol solvent under reflux conditions, yielding a compound that serves as a versatile intermediate in organic synthesis.
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives of this compound. For instance, compounds derived from this structure have demonstrated significant inhibitory effects against Fusarium oxysporum, with half-maximal inhibitory concentrations (IC50) as low as 13 nM, indicating strong fungicidal activity . The presence of the ortho-nitro group appears to enhance this activity, suggesting that structural modifications can significantly impact biological efficacy.
The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific enzymes or receptors within fungal cells. This interaction leads to disruption of cellular processes essential for fungal growth and survival, classifying these compounds as potential fungicides .
Case Studies
- Study on Antifungal Efficacy : A study involving various derivatives of this compound assessed their antifungal activity against Fusarium oxysporum. The results indicated that compounds with less steric hindrance around the nitro group exhibited greater antifungal potency, with some classified as fungicidal while others were fungistatic .
- Comparative Analysis : A comparative analysis of this compound and similar compounds revealed that structural variations significantly influenced their biological activities. For example, derivatives lacking substituents on the aromatic ring showed reduced activity, emphasizing the importance of molecular structure in determining bioactivity .
Data Tables
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| Compound 1 | 320 | Fungistatic |
| Compound 2 | 13 | Fungicidal |
| Compound 3 | 35 | Fungistatic |
| Compound 4 | >1000 | No activity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
